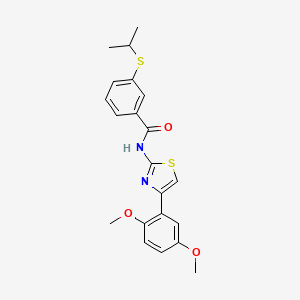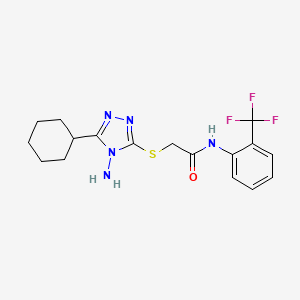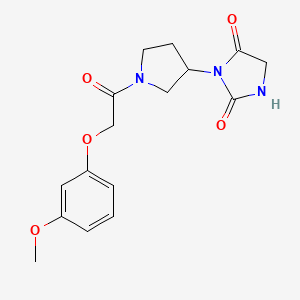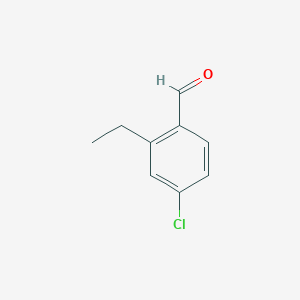![molecular formula C16H28N2O4 B3004021 tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate CAS No. 1286207-87-1](/img/structure/B3004021.png)
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
Description
The compound tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a chemical entity that is likely to be of interest in the field of organic synthesis due to its tert-butyl carbamate group, which is a common protecting group for amines. The compound's structure suggests it could be a building block for more complex molecules, potentially useful in pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating a potential synthetic route for similar tert-butyl carbamate derivatives . Additionally, the synthesis of complex molecules like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate showcases the versatility of tert-butyl carbamate derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be quite intricate, as seen in the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain . This suggests that the molecular structure of tert-butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate would also be complex and could be studied using similar techniques.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt also exemplifies the diverse reactivity of tert-butyl carbamate compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be deduced from related compounds. For instance, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate strong interactions between the sulfonyl group and the thiadiazole ring, which could be relevant for understanding the properties of similar tert-butyl carbamate compounds . The thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic structure of tert-butyl carbamate derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : An efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is described as an essential intermediate for potent CCR2 antagonists. This includes a key step of iodolactamization, indicating the importance of this compound in medicinal chemistry (Campbell et al., 2009).
Intermediate for Carbocyclic Analogues : This compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with implications for nucleic acid chemistry and potentially therapeutic applications (Ober et al., 2004).
Stereochemistry in Synthesis : The compound's derivatives show quantitative yield in reactions with L-selectride in anhydrous tetrahydrofuran, highlighting its role in producing stereochemically precise compounds (Boev et al., 2015).
Biochemical and Industrial Applications
Natural Product Synthesis : Synthesis from L-cystine, noting its role as a key intermediate in the natural product Biotin, which is essential in metabolic cycles for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Anionic Polymerization Study : In polymer science, the compound's derivatives have been used to study the anionic polymerization of methacrylic monomers, demonstrating its utility in understanding polymer formation mechanisms (Kr̆íž et al., 1995).
Organic Synthesis : Utilized in the synthesis of various organic compounds, indicating its versatility as a reagent in organic chemistry and potential applications in drug synthesis and material science (Fox et al., 2003).
Novel Research and Technological Advancements
Nanofiber Construction for Acid Vapor Detection : Benzothizole modified derivatives of the compound have been used to construct nanofibers for detecting volatile acid vapors, showcasing its application in the development of novel sensory materials (Sun et al., 2015).
Physical Properties and Efficacy in Medicinal Chemistry : Evaluation of tert-butyl group's incorporation into bioactive compounds, exploring its influence on properties like lipophilicity and metabolic stability, crucial for drug discovery and development (Westphal et al., 2015).
Hydrogen and Halogen Bond Studies : Structural studies on carbamate derivatives, including those with tert-butyl groups, have provided insights into the interplay of strong and weak hydrogen bonds, relevant for understanding molecular interactions and crystal engineering (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGBAYLZIPNHD-BPCQOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109763 | |
| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate | |
CAS RN |
1286207-87-1 | |
| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)


![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)


![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)


![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)